molecular formula C17H22N2O4 B138198 Boc-5-methyl-DL-tryptophan CAS No. 142847-21-0

Boc-5-methyl-DL-tryptophan

Cat. No. B138198
M. Wt: 318.4 g/mol
InChI Key: LXTPSKBAIKOFNX-UHFFFAOYSA-N
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Description

Boc-5-methyl-DL-tryptophan is a specialty product used for proteomics research . It is a tryptophan derivative that is tryptophan substituted by a methyl group at position 5 of the indole ring . It has a molecular formula of C17H22N2O4 and a molecular weight of 318.38 .


Molecular Structure Analysis

The molecular structure of Boc-5-methyl-DL-tryptophan is represented by the formula C17H22N2O4 . This indicates that it contains 17 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms.


Physical And Chemical Properties Analysis

Boc-5-methyl-DL-tryptophan has a molecular weight of 318.36800 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Controlled Synthesis of Biocompatible Polymers

Boc-5-methyl-DL-tryptophan, as a derivative of tryptophan, has been utilized in the controlled synthesis of biocompatible fluorescent cationic chiral polymers through RAFT polymerization. These polymers exhibit smart pH-responsiveness due to the presence of chiral and fluorescent tryptophan moieties, making them suitable for siRNA delivery due to their excellent biocompatibility and responsive behavior in cellular environments (Roy et al., 2013).

Building Blocks for Peptide Chemistry

The compound has also been explored as a building block in peptide chemistry, specifically in the synthesis of 5,6-Dibromo-tryptophan derivatives. These derivatives are key components in highly bioactive natural compounds, highlighting the compound's relevance in synthesizing complex molecules with potential therapeutic applications (Mollica et al., 2011).

Study of Brain Serotonergic System

In neurochemistry, analogs of tryptophan, like α-Methyl-L-tryptophan, have been used to study the brain's serotonergic system. These studies involve measuring the uptake and conversion of such analogs to serotonin synthesis rates, providing insights into brain function and potential neuropsychiatric disorder treatments (Diksic & Young, 2001).

Modular Synthesis of Tryptophan Derivatives

The biocatalytic halogenation followed by chemocatalytic cross-coupling reactions using tryptophan derivatives has led to a modular synthesis approach for aryl-substituted tryptophan derivatives. This method combines enzymatic and chemical reactions, showcasing the versatility of tryptophan derivatives in synthesizing complex molecules for various applications, including peptide and peptidomimetic synthesis (Frese et al., 2016).

Synthesis of N-Boc-N-Methyl-Tryptophans

A novel synthetic approach involving palladium-catalyzed reactions has been developed for N-Boc-N-methyl-tryptophans, showcasing the potential of Boc-protected tryptophan derivatives in organic synthesis and medicinal chemistry. This method highlights the structural versatility and reactivity of tryptophan derivatives in constructing complex molecular architectures (Danner et al., 2013).

properties

IUPAC Name

3-(5-methyl-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-10-5-6-13-12(7-10)11(9-18-13)8-14(15(20)21)19-16(22)23-17(2,3)4/h5-7,9,14,18H,8H2,1-4H3,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTPSKBAIKOFNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-5-methyl-DL-tryptophan

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